1-Bromo-4-(cyclohexyloxy)benzene

Lipophilicity optimization Drug discovery Physicochemical property profiling

This para-substituted aryl bromide features a cyclohexyloxy group, conferring a high XLogP3 of 4.4—a 1.3–2.0 unit increase over methoxy analogs—ideal for tuning lipophilicity in drug discovery. Its crystalline solid form (mp 40–41°C) enables precise handling on automated dispensing platforms. With a 96% validated yield in lithiation, it's a cost-effective precursor for 4-(cyclohexyloxy)phenylboronic acid derivatives.

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
CAS No. 30752-31-9
Cat. No. B1600207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(cyclohexyloxy)benzene
CAS30752-31-9
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C12H15BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2
InChIKeyYFUDIBSZKPCLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(cyclohexyloxy)benzene (CAS 30752-31-9) Technical Procurement Overview: Para-Substituted Aryl Bromide Building Block


1-Bromo-4-(cyclohexyloxy)benzene (CAS 30752-31-9, molecular formula C₁₂H₁₅BrO, molecular weight 255.15 g/mol) is a para-substituted aryl bromide featuring a cyclohexyloxy ether moiety [1]. This compound serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of biaryl and aryl-heteroatom bonds for pharmaceutical intermediate synthesis, materials science, and organic methodology development [1]. The bromine atom at the para position provides a well-defined reactive handle, while the cyclohexyloxy group confers distinct physicochemical properties—including enhanced lipophilicity (calculated XLogP3 of 4.4) and altered crystallinity—that differentiate it from smaller alkoxy analogs [1].

Why 1-Bromo-4-(cyclohexyloxy)benzene Cannot Be Replaced by Generic Alkoxy Analogs: Physicochemical Property-Driven Selection Rationale


Para-substituted alkoxy bromobenzenes are not interchangeable building blocks due to the profound impact of the alkoxy chain length and structure on molecular properties critical to both synthesis and downstream application. The cyclohexyloxy group in 1-bromo-4-(cyclohexyloxy)benzene confers a calculated octanol-water partition coefficient (XLogP3) of 4.4 [1], representing a substantial lipophilicity increase over simpler analogs such as 1-bromo-4-methoxybenzene (LogP 2.46–3.16) . This differential directly influences chromatographic behavior during purification, solubility in reaction media, and—when incorporated into final target molecules—parameters including membrane permeability, metabolic stability, and solid-state packing. Additionally, the cyclohexyloxy derivative exists as a crystalline solid at ambient temperature with a melting point of 40–41 °C , whereas 1-bromo-4-methoxybenzene is a liquid (melting point 9–10 °C) , affecting handling, storage, and formulation workflows. Substituting without accounting for these property differences may compromise reaction yield, complicate purification, or alter the physicochemical profile of the final product in ways that invalidate structure-activity relationships.

Quantitative Differentiation Evidence for 1-Bromo-4-(cyclohexyloxy)benzene Versus Closest Analogs


LogP Differential: 1.3–2.0 Unit Lipophilicity Increase Over Methoxy Analog

1-Bromo-4-(cyclohexyloxy)benzene exhibits a calculated octanol-water partition coefficient (XLogP3) of 4.4 [1], which is 1.3 to 2.0 log units higher than that of the methoxy analog 1-bromo-4-methoxybenzene (LogP values ranging from 2.46 to 3.16 across multiple sources) . This quantitative difference translates to a 20- to 100-fold increase in lipophilicity, directly impacting the compound's behavior in reversed-phase chromatography and its partitioning into non-polar phases during extraction and reaction workup.

Lipophilicity optimization Drug discovery Physicochemical property profiling Lead optimization

Physical State and Handling: Crystalline Solid Versus Liquid Methoxy Analog

At standard laboratory ambient temperatures (20–25 °C), 1-bromo-4-(cyclohexyloxy)benzene exists as a crystalline solid with a reported melting point of 40–41 °C . In contrast, the methoxy analog 1-bromo-4-methoxybenzene remains a clear to slightly yellow liquid with a melting point of 9–10 °C . This physical state difference has direct operational implications for weighing accuracy, automated solid-dispensing compatibility, and long-term storage stability.

Solid-phase synthesis Automated dispensing Material handling Formulation development

Density Differential: Implications for Process Volume and Reactor Loading

The cyclohexyloxy analog exhibits a density of 1.3214 g/cm³ , which is approximately 11% lower than that of the methoxy analog (1.494 g/mL at 25 °C) . This density difference affects volumetric measurements during scale-up operations where compounds are charged by volume rather than mass, and influences the volume occupancy of reaction vessels and material transport logistics.

Process chemistry Scale-up engineering Reactor design Solvent selection

Lithium-Halogen Exchange Reactivity: Demonstrated 96% Yield in Methanol Quench Transformation

1-Bromo-4-(cyclohexyloxy)benzene undergoes efficient lithium-halogen exchange under standard cryogenic conditions. In a validated experimental procedure, treatment of the compound with n-butyllithium in THF/hexane at −78 °C, followed by methanol quench, afforded cyclohexyl phenyl ether in 96.0% yield [1]. This quantitative transformation demonstrates the compound's suitability as a precursor for generating aryllithium intermediates, a critical step in the synthesis of arylboronic acids and other organometallic species.

Organolithium chemistry Flow chemistry Boronic acid synthesis Cryogenic reactions

Optimal Procurement-Validated Applications for 1-Bromo-4-(cyclohexyloxy)benzene (CAS 30752-31-9)


Medicinal Chemistry Lead Optimization: Modulating Lipophilicity via Cyclohexyloxy Introduction

The 1.3–2.0 log unit increase in LogP compared to methoxy analogs [1] makes 1-bromo-4-(cyclohexyloxy)benzene a strategic building block for medicinal chemists seeking to tune the lipophilicity of lead compounds without altering the core aromatic scaffold. Suzuki-Miyaura coupling of this aryl bromide introduces the cyclohexyloxyphenyl motif into biaryl frameworks, predictably increasing cLogP and potentially improving membrane permeability or modulating metabolic stability. This property modulation is quantifiable and reproducible, enabling rational structure-activity relationship exploration in drug discovery programs targeting intracellular or CNS-penetrant candidates.

Parallel Synthesis and Automated Library Production: Solid Handling Compatibility

The crystalline solid nature of 1-bromo-4-(cyclohexyloxy)benzene (melting point 40–41 °C) renders it compatible with automated solid-dispensing platforms and robotic parallel synthesis workstations. Unlike liquid alkoxy analogs (e.g., 1-bromo-4-methoxybenzene, melting point 9–10 °C) that require liquid handling systems and may be prone to evaporation or creeping, this compound can be accurately weighed into arrayed reaction vessels using standard powder-dispensing robotics. This operational advantage reduces cross-contamination risk and improves stoichiometric precision in high-throughput library synthesis.

Arylboronic Acid Precursor Synthesis via Lithium-Halogen Exchange for Suzuki Coupling

The compound's demonstrated 96% yield in lithium-halogen exchange followed by methanol quench [2] validates its utility as a precursor for preparing 4-(cyclohexyloxy)phenylboronic acid or its pinacol ester derivatives. These boronic acid intermediates are essential coupling partners for Suzuki-Miyaura reactions, enabling the incorporation of the cyclohexyloxyphenyl moiety into diverse biaryl and heteroaryl architectures. The high yield ensures efficient conversion of starting material to valuable organoboron building blocks, minimizing waste and reducing cost per coupling reaction in discovery and early development stages.

Liquid Crystal and Organic Electronic Material Development: Cycloaliphatic Spacer Introduction

The cyclohexyloxy group provides a conformationally flexible yet non-planar cycloaliphatic spacer that can modulate molecular packing, mesophase behavior, and charge transport properties in liquid crystalline and organic electronic materials [3]. When incorporated via Suzuki coupling, the cyclohexyloxyphenyl unit introduces a saturated ring system that disrupts extended π-conjugation while maintaining rod-like molecular geometry—a design principle documented in patent literature for liquid crystal components [3]. This structural feature is not accessible from linear or small-branched alkoxy analogs, positioning 1-bromo-4-(cyclohexyloxy)benzene as a specialized building block for materials science applications.

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